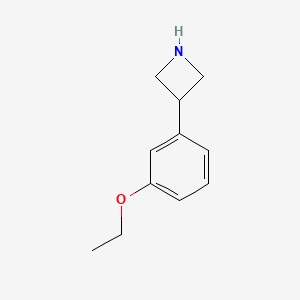

3-(3-Ethoxyphenyl)azetidine

Description

Significance of Azetidine (B1206935) Heterocycles in Synthetic and Medicinal Chemistry Paradigms

Azetidines, as four-membered nitrogen-containing saturated heterocycles, occupy a unique space in chemical science. nih.gov For a considerable period, their exploration was hampered by synthetic challenges associated with the formation of a strained four-membered ring. nih.govrsc.org However, recent advancements have made these structures more accessible, unveiling their potential as valuable scaffolds in drug discovery. nih.govchemrxiv.org The compact and rigid nature of the azetidine ring provides a distinct three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, a crucial aspect in designing molecules that interact with biological targets. openmedicinalchemistryjournal.comnih.gov

The incorporation of an azetidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a point for further functionalization, allowing for the fine-tuning of a compound's biological activity. openmedicinalchemistryjournal.com Consequently, azetidine-containing compounds have been investigated for a wide range of pharmacological activities, including but not limited to their potential as anticancer, antibacterial, and central nervous system-acting agents. nih.gov The inherent ring strain of azetidines also makes them useful synthetic intermediates, prone to ring-opening reactions that can lead to more complex molecular architectures. rsc.org

Evolution of Synthetic Strategies for Four-Membered Nitrogen Heterocycles

The synthesis of azetidines has historically been a challenging endeavor due to the inherent ring strain of the four-membered system. rsc.orgrsc.org Traditional methods often involved intramolecular cyclization of γ-amino alcohols or their derivatives, but these reactions could be low-yielding and require harsh conditions. beilstein-journals.org Over the years, a diverse array of synthetic strategies has been developed to overcome these limitations and provide more efficient access to functionalized azetidines.

One of the most common and enduring methods for azetidine synthesis is the reduction of β-lactams (azetidin-2-ones), which are often more readily accessible. acs.org This approach benefits from the vast body of research on β-lactam chemistry, driven by the importance of penicillin and other related antibiotics. acs.org Other significant strategies include:

Intramolecular Cyclization: Modern variations of this classical approach utilize improved leaving groups and reaction conditions to enhance efficiency. For instance, the cyclization of 1,3-amino alcohols or their derivatives, such as mesylates or tosylates, remains a viable route. organic-chemistry.org

[2+2] Cycloadditions: The aza-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful tool for the construction of the azetidine ring. acs.org This method allows for the formation of highly substituted and stereochemically complex azetidines.

Ring Expansion and Contraction Reactions: Ring expansion of aziridines and ring contraction of larger heterocycles, such as pyrrolidines, offer alternative pathways to the azetidine core. organic-chemistry.org

Metal-Catalyzed Reactions: The development of transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amination, has provided novel and efficient routes to azetidines under milder conditions. organic-chemistry.org

These evolving synthetic methodologies have not only made the azetidine scaffold more accessible but have also expanded the diversity of substituents that can be incorporated into the ring, paving the way for the exploration of novel chemical space. rsc.orgacs.org

Rationale for Investigating the 3-(3-Ethoxyphenyl)azetidine Core Structure

The specific focus on the this compound core is driven by a combination of factors rooted in medicinal chemistry principles. The azetidine ring, as previously discussed, serves as a rigid scaffold that can improve the pharmacological properties of a molecule. The choice of the 3-ethoxyphenyl substituent is also deliberate and strategic.

The phenyl group provides a platform for various intermolecular interactions, including π-π stacking and hydrophobic interactions, which are often crucial for binding to biological targets. The ethoxy group at the meta-position of the phenyl ring introduces several key features:

Electronic Effects: The oxygen atom of the ethoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and, consequently, its interactions with a target protein.

Hydrogen Bonding Capacity: The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and selectivity.

Lipophilicity and Solubility: The ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl group, which can impact its ability to cross cell membranes. At the same time, it can also influence solubility.

Metabolic Stability: The ethyl group, as opposed to a more labile methyl group, can offer improved metabolic stability, a desirable characteristic for drug candidates.

Therefore, the this compound scaffold represents a promising starting point for the design of novel bioactive molecules. The combination of the conformationally constrained azetidine ring and the electronically and sterically defined 3-ethoxyphenyl group provides a unique chemical entity with the potential for diverse pharmacological applications. The investigation of this core structure allows for a systematic exploration of the chemical space around this privileged scaffold, with the aim of identifying new compounds with improved therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |

InChI Key |

MFIZWCMWPMQUOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CNC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 3 3 Ethoxyphenyl Azetidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationipb.ptbenchchem.comnih.govrsc.orgchemrxiv.org

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(3-ethoxyphenyl)azetidine, ¹H and ¹³C NMR, along with multi-dimensional techniques, offer a complete assignment of its structure.

Proton (¹H) NMR Analysis of Azetidine (B1206935) Ring and Aromatic Protonsipb.ptbenchchem.comnih.govrsc.org

The ¹H NMR spectrum of this compound provides key information about the electronic environment of each proton. The protons of the four-membered azetidine ring typically appear in the range of δ 3.0–4.0 ppm. The precise chemical shifts and coupling patterns are influenced by the ring's puckered conformation and the substitution pattern. iucr.org The ethoxy group protons exhibit characteristic signals, with the methylene (B1212753) protons (OCH₂) appearing as a quartet around δ 4.0 ppm and the methyl protons (CH₃) as a triplet near δ 1.4 ppm.

The aromatic protons on the phenyl ring display a splitting pattern dictated by their substitution. The protons ortho and para to the ethoxy group will be shifted to a higher field (lower ppm) compared to the meta protons due to the electron-donating nature of the ethoxy group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine-CH₂ | 3.0 - 4.0 | Multiplet |

| Azetidine-CH | 3.5 - 4.5 | Multiplet |

| Ar-H | 6.8 - 7.3 | Multiplet |

| OCH₂CH₃ | ~4.0 | Quartet |

| OCH₂CH₃ | ~1.4 | Triplet |

Carbon (¹³C) NMR Characterization of the Molecular Skeletonipb.ptrsc.orgchemrxiv.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. pressbooks.pub The carbons of the azetidine ring are typically found in the upfield region of the spectrum, generally between δ 30-60 ppm. ipb.pt The specific shifts depend on the substituents and ring strain. The aromatic carbons of the ethoxyphenyl group will appear in the range of δ 110-160 ppm. The carbon attached to the oxygen of the ethoxy group will be the most downfield among the aromatic signals, while the other aromatic carbons will have shifts determined by their position relative to the substituents. The ethoxy group carbons will have characteristic signals, with the OCH₂ carbon around δ 63 ppm and the CH₃ carbon around δ 15 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Azetidine-C | 30 - 60 |

| Aromatic-C | 110 - 160 |

| OCH₂CH₃ | ~63 |

| OCH₂CH₃ | ~15 |

Advanced Multi-dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)ipb.ptnih.gov

To definitively assign the complex NMR spectra of this compound analogs, two-dimensional (2D) NMR techniques are employed. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the azetidine ring and the ethoxyphenyl group. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the azetidine ring and its substituents. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysisipb.ptchemrxiv.org

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways for azetidine derivatives may involve ring-opening or loss of substituents.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1046 |

Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.comrsc.orgchemrxiv.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. jmchemsci.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the azetidine ring (if unsubstituted on the nitrogen), C-H bonds (both aromatic and aliphatic), the C-O-C ether linkage, and aromatic C=C bonds.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O-C Stretch (ether) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Confirmation (if applicable)nih.gov

When a suitable single crystal of a this compound analog can be obtained, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details of the azetidine ring. iucr.org The puckered nature of the four-membered azetidine ring can be precisely characterized, as well as the relative orientation of the ethoxyphenyl substituent. vulcanchem.com

Computational Chemistry and Theoretical Investigations of Azetidine Scaffolds

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Azetidine (B1206935) Synthesis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involved in the synthesis of azetidine rings. By calculating the energies of reactants, products, and transition states, chemists can gain insights into reaction pathways, regioselectivity, and stereoselectivity.

One of the most direct methods for synthesizing functionalized azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations have been employed to unravel the mechanism of this reaction, particularly when catalyzed by copper complexes. ustc.edu.cn These studies reveal that upon photoexcitation, a copper-alkene complex can populate a triplet state, activating the C=C double bond. ustc.edu.cn The initial C-C bond formation occurs in this triplet state, followed by an intersystem crossing to the ground state where the C-N bond is formed to yield the azetidine ring. ustc.edu.cn

DFT calculations have also been instrumental in understanding the regioselectivity of azetidine formation. For instance, in the synthesis of 2-arylazetidines from oxiranes, DFT calculations with an explicit solvent model have been used to rationalize the observed regio- and stereoselectivity, providing a deeper understanding of Baldwin's rules for ring closure. acs.org These calculations have shown that while the formation of a five-membered pyrrolidine (B122466) ring is thermodynamically more favorable, the kinetically controlled pathway leads to the strained four-membered azetidine ring. acs.org The computed activation parameters indicate that the transition state leading to the azetidine is significantly lower in energy than that for the pyrrolidine. acs.org

Furthermore, DFT has been applied to investigate the mechanism of lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.org These studies have successfully explained the observed inverse regioselectivity by calculating the transition state energies for the formation of both azetidine and the competing pyrrolidine ring. nih.govfrontiersin.org The calculations demonstrated that coordination of the lanthanum catalyst to the substrate significantly lowers the energy of the transition state leading to the azetidine. nih.govfrontiersin.org

More recent research has focused on radical-based methods for azetidine synthesis. DFT calculations have supported the investigation of a radical strain-release photocatalysis method for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org These computational studies help to elucidate the mechanism of the key energy-transfer process and the subsequent radical interception by the strained ABB. chemrxiv.orgchemrxiv.org

Table 1: Application of DFT in Azetidine Synthesis

| Reaction Type | Computational Method | Key Findings |

| Aza Paternò-Büchi Reaction | DFT, TD-DFT | Elucidation of a triplet-state mechanism with a copper catalyst, explaining the activation of the alkene and subsequent ring formation. ustc.edu.cn |

| Ring Closure of Oxiranes | DFT with explicit solvent model | Rationalization of kinetic control leading to azetidine formation over the thermodynamically favored pyrrolidine, supporting Baldwin's rules. acs.org |

| La(OTf)3-catalyzed Aminolysis | DFT | Explanation of inverse regioselectivity through calculation of transition state energies, showing the effect of lanthanum coordination. nih.govfrontiersin.org |

| Radical Strain-Release Photocatalysis | DFT | Mechanistic insights into the energy-transfer and radical interception steps in the synthesis of azetidines from ABBs. chemrxiv.orgchemrxiv.org |

Molecular Dynamics and Conformational Analysis of Azetidine Ring Systems

The conformational flexibility of the azetidine ring is a key determinant of the biological activity and physical properties of its derivatives. Molecular dynamics (MD) simulations and other conformational analysis techniques are vital for understanding the dynamic behavior of these four-membered rings.

The azetidine ring is not planar and can exist in puckered conformations. nih.gov Computational studies, including ab initio and DFT methods, have been used to investigate the conformational preferences of azetidine-2-carboxylic acid derivatives. nih.gov These studies show that the four-membered azetidine ring can adopt either puckered structure depending on the backbone of the molecule. nih.gov The calculated preferences for puckering are consistent with experimental data from X-ray crystallography. nih.gov The introduction of substituents, such as fluorine, can significantly influence the ring pucker, an effect that has been explored through computational studies. researchgate.net

MD simulations provide a means to study the dynamic stability of azetidine derivatives and their interactions with biological macromolecules. For example, MD simulations have been used to study new azetidin-2-one (B1220530) derivatives with potential antiproliferative activity. dergipark.org.trresearchgate.netdergipark.org.tr These simulations, often performed over nanosecond timescales, can reveal the stability of a ligand-receptor complex by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net Such studies have been conducted on azetidine derivatives targeting the epidermal growth factor receptor (EGFR), providing insights into the binding stability of these potential inhibitors. dergipark.org.trresearchgate.netdergipark.org.tr In a similar vein, MD simulations have been employed to validate the docking results of azetidine derivatives as potential inhibitors for viral proteins like Hepatitis C virus (HCV) NS5B and Norovirus. researchgate.net

Table 2: Conformational and Dynamic Studies of Azetidine Scaffolds

| Studied System | Computational Method | Key Findings |

| Azetidine-2-carboxylic acid derivatives | Ab initio, DFT | The azetidine ring adopts puckered conformations, and the preference is influenced by the molecular backbone. nih.gov |

| Fluorinated azetidine derivatives | Computational study | The presence and position of fluorine atoms can significantly alter the conformational preference of the azetidine ring. researchgate.net |

| Azetidin-2-one derivatives targeting EGFR | Molecular Dynamics (MD) Simulations | Analysis of RMSD and RMSF to confirm the stability of the ligand-protein complex over time. dergipark.org.trresearchgate.netdergipark.org.tr |

| Azetidine derivative targeting HCV and Norovirus | Molecular Dynamics (MD) Simulations | Validation of docking poses and calculation of binding energies to assess inhibitor potential. researchgate.net |

In Silico Prediction of Molecular Interactions and Binding Modes for Azetidine-Based Scaffolds

In silico methods, particularly molecular docking, are widely used to predict how azetidine-based compounds might interact with biological targets, thereby guiding the design of new therapeutic agents. These computational techniques are essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies have been performed on a variety of azetidine derivatives to predict their binding modes and affinities for specific protein targets. For instance, in the search for novel anticancer agents, azetidine-2-one derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.netdergipark.org.tr These studies have identified compounds with high fitness scores, suggesting favorable binding interactions. dergipark.org.trresearchgate.net Similarly, azetidine-substituted naphthalenes have been investigated as potential inhibitors of the SARS-CoV-19 main protease (Mpro) through molecular docking. researchgate.net The results of these studies highlighted key interactions with amino acid residues in the active site, such as Glu166 and Cys145. researchgate.net

The discovery of novel azetidine scaffolds for specific targets has also been facilitated by structure-based drug design (SBDD) using docking models. A notable example is the discovery of a new azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov The predicted docking model was later confirmed by the crystal structure of the compound in complex with the protein, validating the computational approach. nih.gov

Beyond just predicting binding modes, in silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azetidine derivatives. dergipark.org.trresearchgate.net These predictions are crucial for assessing the drug-likeness of potential candidates at an early stage of development.

Table 3: In Silico Prediction of Molecular Interactions for Azetidine Derivatives

| Target Protein | Azetidine Scaffold | In Silico Method | Key Findings |

| Epidermal Growth Factor Receptor (EGFR) | Azetidin-2-one derivatives | Molecular Docking, ADME prediction | Identification of derivatives with high fitness scores and favorable ADME profiles. dergipark.org.trresearchgate.netdergipark.org.tr |

| SARS-CoV-19 Main Protease (Mpro) | Azetidine substituted naphthalenes | Molecular Docking, ADME and Toxicity Prediction | Prediction of high binding scores and key interactions with active site residues. researchgate.net |

| Colony-Stimulating Factor-1 Receptor (CSF-1R) | Novel azetidine scaffold | Structure-Based Drug Design (SBDD), Molecular Docking | Discovery of a potent Type II inhibitor, with the predicted binding mode confirmed by crystallography. nih.gov |

| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Azetidine-2-one derivative | Molecular Docking | Prediction of hydrogen bonding interactions, suggesting potential antitubercular activity. rjptonline.org |

Computational Approaches for Guiding Synthetic Pathways and Predicting Reactivity

Computational chemistry is increasingly being used not only to understand existing chemical processes but also to predict the outcomes of new reactions and guide the development of novel synthetic pathways for azetidines.

Computational models have been developed to predict which combinations of reactants will successfully form azetidines under specific conditions. For example, in the context of photocatalyzed azetidine synthesis, computational models based on frontier orbital energies have been used to pre-screen alkene and oxime pairs. mit.edu These models can accurately predict which pairs will react to form azetidines, thus avoiding a trial-and-error approach in the lab. mit.edu The predictions from these models have been shown to be largely accurate when tested experimentally. mit.edu

Machine learning algorithms trained on reaction databases are also emerging as a powerful tool. These algorithms can predict which imine-alkene pairs will undergo efficient aza Paternò-Büchi reactions based on calculated frontier orbital energies and steric parameters. smolecule.com This predictive power can significantly accelerate the discovery of new synthetic routes to functionalized azetidines.

DFT and MD simulations are also critical for predicting the reactivity of azetidine derivatives in catalytic systems. DFT can be used to calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic and electrophilic sites, thereby predicting how a molecule like 3-(3-Ethoxyphenyl)azetidine might react. MD simulations can model the interactions between azetidine derivatives and catalysts, predicting the steric and electronic effects that influence enantioselectivity. Furthermore, computational catalyst design, sometimes employing genetic algorithms, represents a frontier in azetidine synthesis, with the potential to discover novel and more efficient catalysts. smolecule.com

Table 4: Computational Guidance in Azetidine Synthesis

| Application | Computational Method | Outcome |

| Prediction of Reactant Compatibility | Computational models based on frontier orbital energies | Pre-screening of alkene-oxime pairs for successful photocatalyzed azetidine synthesis. mit.edu |

| Prediction of Reaction Efficiency | Machine learning algorithms | Accurate prediction of efficient imine-alkene pairs for the aza Paternò-Büchi reaction. smolecule.com |

| Reactivity Prediction | DFT (HOMO/LUMO calculations) | Identification of nucleophilic and electrophilic sites in azetidine derivatives. |

| Catalyst Design | MD simulations, Genetic algorithms | Modeling of catalyst-substrate interactions to predict enantioselectivity and discovery of new catalyst structures. smolecule.com |

Applications of Azetidine Derivatives As Molecular Scaffolds in Academic Research

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological systems. The azetidine (B1206935) moiety has proven to be a valuable component in the design of such probes, particularly those that rely on fluorescence.

The substitution of commonly used dialkylamino groups with an azetidine ring in various fluorophore scaffolds has been shown to significantly enhance their photophysical properties. nih.govnih.gov This is attributed to the strained nature of the azetidine ring, which can limit non-radiative decay pathways, thereby increasing the fluorescence quantum yield. nih.gov Furthermore, substituents at the 3-position of the azetidine ring can be used to fine-tune the emission maxima, allowing for the creation of a palette of fluorescent probes with tailored spectral properties. nih.gov

For instance, a series of fluorescent purine (B94841) analogs incorporating modified azetidines have been developed, transforming otherwise non-fluorescent heterocycles into useful fluorophores for use in aqueous solutions. nih.gov The quantum yield of these probes was found to be predictably dependent on the substituent at the 3-position of the azetidine ring. nih.gov This principle has been applied to a variety of fluorophore classes, demonstrating the broad utility of the azetidine scaffold in probe development. nih.govresearchgate.net A mechanochromic rotaxane has even been designed to release an azetidine-trityl-maleimide fluorescent probe, highlighting the versatility of this scaffold in advanced chemical systems. researchgate.net

Table 1: Impact of Azetidine Substitution on Fluorophore Properties

| Fluorophore Scaffold | Modification | Observed Improvement |

| Rhodamine | Substitution of dimethylamine (B145610) with azetidine | Improved quantum yield and tunable ring-opening equilibrium nih.gov |

| Purine Analogs | Incorporation of substituted azetidines | Induction of fluorescence in non-emissive heterocycles nih.gov |

| Coumarin | Introduction of azetidine-containing heterospirocycles | Enhanced brightness, photostability, and water solubility researchgate.net |

| Maleimide Dyes | Incorporation of an azetidine-trityl-maleimide | Creation of a rigidochromic and environmentally insensitive probe researchgate.net |

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govresearchgate.net Azetidine derivatives, particularly those bearing functional groups like azides, are well-suited for integration into such systems. The azido (B1232118) group can participate in "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific labeling and visualization of biomolecules. rsc.org

While the direct use of 3-(3-Ethoxyphenyl)azetidine in a bioorthogonal reporter system has not been documented, its structural framework is amenable to the incorporation of bioorthogonal handles. For example, azetidine nitrones, which can be synthesized through various methods, are versatile dipoles that readily participate in cycloaddition reactions, a cornerstone of bioorthogonal chemistry. acs.org These reactions enable the precise attachment of reporter molecules, such as fluorophores, to target biomolecules in a cellular context. rsc.orgmdpi.com

Role as Building Blocks in the Construction of Complex Molecular Architectures

The conformational rigidity and defined exit vectors of the azetidine ring make it an excellent building block for the synthesis of complex, three-dimensional molecules. enamine.netnih.gov This is particularly valuable in fragment-based drug design, where the pre-defined spatial orientation of molecular fragments can lead to higher binding affinity with biological targets. enamine.net

The synthesis of 3-aryl-azetidines, the class to which this compound belongs, is well-established. nih.govacs.org These methods often involve the addition of Grignard reagents to N-protected azetidin-3-ones or Friedel-Crafts reactions with azetidinols. researchgate.netacs.org Once formed, these 3-aryl-azetidine scaffolds can be further elaborated. For example, 3-aryl-3-azetidinyl acetic acid derivatives have been synthesized and shown to possess neuroprotective activities, demonstrating the utility of this scaffold in constructing biologically active molecules. nih.gov Furthermore, azetidine derivatives have been used in the synthesis of analogues of natural products, such as endomorphin tetrapeptides. acs.org

The versatility of azetidines as building blocks is further highlighted by their use in the synthesis of a diverse range of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex architectures are of significant interest in drug discovery as they allow for the exploration of novel regions of chemical space. bham.ac.uk

Design Principles for Azetidine-Based Lead-Like Molecules in Drug Discovery Research

The design of lead-like molecules for drug discovery programs, particularly those targeting the central nervous system (CNS), requires careful consideration of physicochemical properties such as molecular weight, lipophilicity, and polar surface area. nih.gov The incorporation of the azetidine scaffold can favorably influence these properties. acs.org

Azetidines are considered attractive bioisosteres for other cyclic and acyclic amines, offering a means to modulate the pharmacokinetic profile of a molecule. The rigid nature of the azetidine ring can also lead to improved metabolic stability. nih.gov

In the context of CNS-focused libraries, the synthesis and profiling of diverse collections of azetidine-based scaffolds have been undertaken to identify frameworks with desirable properties for blood-brain barrier penetration. nih.govresearchgate.net For instance, the phenethylamine (B48288) structural motif, present in many CNS-active agents, can be embedded within an azetidine-based scaffold. nih.gov By systematically varying the substituents on the azetidine ring and the aryl moiety, libraries of compounds with a range of properties can be generated and screened for biological activity. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights of Azetidine Derivatives in Vitro Focus

Investigation of Substituent Effects on Molecular Recognition and Target Interaction (e.g., the role of the ethoxyphenyl moiety)

Research on related azetidine (B1206935) derivatives highlights the importance of the alkoxy-substituted phenyl ring in mediating biological effects. For instance, studies on 3-(4-methoxyphenyl)azetidine (B1594139) derivatives have shown that this moiety is crucial for their activity as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). drugbank.combiointerfaceresearch.com In these instances, the methoxyphenyl group is often involved in key interactions within the enzyme's active site. drugbank.com While direct SAR studies on 3-(3-ethoxyphenyl)azetidine are not extensively detailed in the provided search results, the principles derived from analogous compounds, such as 3-ethyl-3-(m-methoxyphenyl)-1-methyl-azetidine, suggest that the presence of the m-alkoxyphenyl group is a key determinant of potential biological activity. ontosight.ai The substitution pattern on the phenyl ring is also critical; for example, moving a fluorine substituent around the phenyl ring of a triazolo[4,3-a]quinazolin-5(1H)-one scaffold resulted in significant changes in inhibitory potency against polo-like kinase 1.

The replacement of a methoxy (B1213986) group with an ethoxy group can subtly alter the compound's properties. The slightly larger size and increased lipophilicity of the ethoxy group compared to a methoxy group can lead to enhanced or diminished binding affinity depending on the topology of the target's binding pocket. For example, in a series of antimalarial azetidine-2-carbonitriles, even minor changes to the substituents had significant impacts on activity, underscoring the sensitivity of SAR. nih.gov The specific placement of the ethoxy group at the meta-position (position 3) of the phenyl ring influences the molecule's conformational flexibility and the spatial orientation of the oxygen's lone pairs, which can be critical for forming hydrogen bonds or other electrostatic interactions with a biological target.

In Vitro Evaluation of Molecular Interactions with Biological Targets

The biological activity of a compound is underpinned by its direct interaction with molecular targets such as enzymes, receptors, and transporters. In vitro assays are fundamental for quantifying these interactions.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Azetidine-containing compounds have been investigated as inhibitors for a range of enzymes. For example, certain azetidin-2-one (B1220530) derivatives have been identified as potent and irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. acs.org Another study detailed the development of azetidine-2-carbonitriles as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in parasites. nih.gov

In a study of thiourea-azetidine hybrids, compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were evaluated for their inhibitory activity against VEGFR-2. One of the most potent compounds, 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, displayed an EC50 value of 0.03 µM against the A431 cell line. nih.gov

While these studies underscore the potential of the azetidine scaffold in enzyme inhibition, specific IC50 or Ki data for "this compound" against specific enzymes were not available in the search results.

Azetidine derivatives have also been designed to target various receptors. For instance, certain derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2) and sphingosine (B13886) 1-phosphate (S1P) receptors. nih.govnih.gov In a study on S1P receptor ligands, a series of fluorine-containing analogues were synthesized, with the most potent ligand showing an IC50 of 2.63 nM for S1P1. nih.gov

Specific receptor binding affinities (Kd or Ki values) for "this compound" were not found in the provided search results.

The inhibition of neurotransmitter transporters is a key strategy for treating various neurological disorders. Azetidine derivatives have been explored as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). A study on azetidine analogs of known GABA uptake inhibitors evaluated their affinity for GAT-1 and GAT-3. drugbank.comnih.gov In this research, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM). drugbank.comnih.gov These compounds were designed as analogs of the known GAT inhibitor NNC-05-2045, replacing the piperidine (B6355638) ring with an azetidine ring. nih.govpatsnap.com

The following table summarizes the GAT inhibition data for some 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives. drugbank.comnih.gov

| Compound | Target | IC50 (µM) |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

It is important to note that these data are for the 3-hydroxy-3-(4-methoxyphenyl) analogs, and specific GABA uptake inhibition data for "this compound" were not available in the provided search results.

In Vitro Assessment of Biological Activities

The molecular interactions detailed above translate into measurable biological activities that can be assessed through various in vitro functional assays.

The antioxidant potential of chemical compounds is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. ku.ac.thnih.govresearchgate.net These assays are based on spectrophotometric changes that occur when the antioxidant compound reduces the radical or metal ion. nih.govnih.gov

While some thiourea (B124793) derivatives have been noted for their antioxidant properties, and certain azetidinone derivatives have been screened for such activity, specific quantitative data from in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) for "this compound" were not found in the provided search results. biointerfaceresearch.com

Anticancer Activity in Cell Lines (in vitro)

Research into the anticancer properties of azetidine derivatives has demonstrated their potential as cytotoxic agents against a variety of human cancer cell lines. These in vitro studies are crucial for understanding the structure-activity relationships (SAR) and the molecular mechanisms by which these compounds exert their effects.

Azetidin-2-one derivatives, also known as β-lactams, have been a significant focus of this research. Some of these compounds have shown high cytotoxic activity and specificity for cancer cell lines such as murine melanoma (B16F10) and human cervical cancer (SiHa). nih.gov For instance, certain cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives have demonstrated notable anticancer activity against these cell lines. nih.gov One particular compound from this series, compound 6 , exhibited high selectivity for neoplastic cells and was found to induce apoptosis. nih.gov

Further studies on azetidin-2-one derivatives have explored their role as tubulin polymerization inhibitors, a mechanism of action shared by established anticancer drugs like colchicine (B1669291). nih.govoncotarget.com A series of 4-aryl-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones showed moderate to strong antiproliferative activities. nih.gov Among these, compound B7c , which has a 2-naphthyl substituent, was identified as the most potent, with IC50 values ranging from 0.16 to 0.40 μM across a panel of human cancer cell lines. nih.gov Mechanistic studies revealed that B7c inhibits tubulin polymerization, disrupts in vitro vascularization, and induces cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov

The stereochemistry of the azetidine ring has been shown to be a critical factor in determining anticancer activity. In a study comparing cis- and trans-diastereoisomers of β-lactams, the cis-isomers consistently demonstrated superior anticancer activity. oncotarget.com Specifically, (±)-Cis-3-amino-1-phenyl-4-(p-tolyl)azetidin-2-one (6C ) was found to be more potent than the natural drug colchicine against SiHa and B16F10 cell lines. oncotarget.com

Another class of azetidine derivatives, thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, have been investigated as potential VEGFR-2 inhibitors. nih.govresearchgate.net One of the most potent compounds in this series, 3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide), exhibited significant cytotoxicity against several cancer cell lines, with EC50 values of 0.25 μM in prostate cancer (PC3), 0.6 μM in brain cancer (U251), and 0.03 μM in both skin (A431) and kidney (786-O) cancer cell lines. nih.govresearchgate.net These values indicate greater potency than the standard chemotherapy drug Doxorubicin in PC3, A431, and 786-O cell lines. nih.gov

The substitution pattern on the azetidine ring plays a crucial role in the anticancer efficacy. For example, in a series of 3-(4-methoxyphenyl)azetidine analogues, the introduction of different substituents led to varying degrees of cytotoxic activity against nine different human cancer cell lines. researchgate.net Similarly, novel pyridine–urea hybrid compounds have been synthesized and tested against breast (MCF7) and colon (HCT116) cancer cell lines, with some compounds showing potent submicromolar anticancer activity. mdpi.com Compound 8a from this series had a GI50 value of 0.06 μM against the MCF7 cell line, while compound 8h was most active against the HCT116 cell line with a GI50 of 0.33 μM. mdpi.com

The following tables summarize the in vitro anticancer activity of selected azetidine derivatives from the discussed studies.

Table 1: In Vitro Anticancer Activity of Azetidin-2-one Derivatives

| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

|---|---|---|---|

| (±)-Cis-3-amino-1-phenyl-4-(p-tolyl) azetidin-2-one (6C ) | SiHa, B16F10 | More potent than colchicine | oncotarget.com |

| B7c | Various human cancer cell lines | 0.16 - 0.40 | nih.gov |

Table 2: In Vitro Anticancer Activity of 3-Substituted Azetidine Derivatives

| Compound | Cancer Cell Line | Activity (EC50/GI50 in µM) | Reference |

|---|---|---|---|

| 3B | PC3 | 0.25 | nih.govresearchgate.net |

| 3B | U251 | 0.6 | nih.govresearchgate.net |

| 3B | A431 | 0.03 | nih.govresearchgate.net |

| 3B | 786-O | 0.03 | nih.govresearchgate.net |

| 8a | MCF7 | 0.06 | mdpi.com |

| 8h | HCT116 | 0.33 | mdpi.com |

These findings underscore the potential of the azetidine scaffold in the development of novel anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition and VEGFR-2 inhibition, coupled with potent cytotoxic activities, make these compounds promising candidates for further preclinical and clinical investigation.

Future Directions and Emerging Research Avenues for 3 3 Ethoxyphenyl Azetidine

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 3-arylazetidines, including 3-(3-ethoxyphenyl)azetidine, has traditionally relied on multi-step sequences. However, the future of its synthesis lies in the development of more efficient, sustainable, and scalable methodologies that offer greater control and diversity.

A primary area of focus is the advancement of catalytic cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura and Hiyama couplings, have been employed for the C3-arylation of azetidine (B1206935) precursors like 3-iodoazetidine (B8093280). smolecule.comacs.org Future work will likely concentrate on developing catalysts that are more active, stable, and based on more abundant and less toxic metals. The goal is to improve yields, broaden the substrate scope, and minimize byproducts like those from β-hydride elimination. smolecule.com

Strain-release functionalization of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) represents a powerful and modular approach to synthesizing complex azetidines. chemrxiv.orgarkat-usa.org This strategy allows for the stereospecific introduction of various functional groups at the C3 position through reactions with a wide range of nucleophiles. chemrxiv.org The development of one-pot procedures combining strain-release with subsequent reactions, such as Buchwald-Hartwig couplings, can streamline the synthesis of diversely substituted azetidines from simple precursors. arkat-usa.org

Other emerging methods include the regioselective cyclization of epoxy amines mediated by oxophilic catalysts like Lanthanum(III) trifluoromethanesulfonate (B1224126), which avoids common issues related to acid-base quenching in epoxide activation. smolecule.com Additionally, refining classical methods such as the reduction of β-lactams (azetidin-2-ones) and the intramolecular cyclization of γ-amino alcohols or γ-haloamines continues to be an area of interest, with a focus on improving enantioselectivity and functional group tolerance. researchgate.netacs.org

| Synthetic Strategy | Key Features & Future Goals | Relevant Precursors |

| Catalytic Cross-Coupling | Employs catalysts (e.g., Palladium) for C-C bond formation. Future goals include using earth-abundant metal catalysts and improving reaction efficiency. smolecule.comacs.org | 3-Iodoazetidines, Aryl boronic acids smolecule.com |

| Strain-Release Functionalization | Utilizes highly strained rings (e.g., ABBs) for modular and stereospecific synthesis. Aims to expand the library of accessible compounds. chemrxiv.orgarkat-usa.org | 1-Azabicyclo[1.1.0]butanes (ABBs) chemrxiv.org |

| Catalytic Cyclization | Involves intramolecular ring formation catalyzed by agents like Lanthanum(III). Focus is on achieving high regioselectivity and functional group tolerance. smolecule.com | Epoxy amines smolecule.com |

| Reduction of β-Lactams | A common method where azetidin-2-ones are reduced to azetidines. Efforts are directed towards enhancing stereochemical control. researchgate.netacs.org | Azetidin-2-ones researchgate.net |

Exploration of Novel Biological Targets for Azetidine-Based Scaffolds

The 3-arylazetidine scaffold is a versatile pharmacophore found in compounds targeting a range of biological systems. researchgate.net While its role in modulating central nervous system (CNS) targets like monoamine transporters (dopamine transporter, DAT; serotonin (B10506) transporter, SERT) is established, significant opportunities exist to explore novel biological targets. nih.gov

Research has demonstrated that azetidine derivatives possess potential antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai A key future direction is the systematic screening of this compound and related analogs against a wider array of therapeutic targets. For instance, recent studies have identified azetidine-containing molecules as potent inhibitors of enzymes crucial for disease progression, such as:

Polymerase Theta (Polθ): Inhibition of Polθ is a promising synthetic-lethal strategy for treating BRCA-deficient cancers. nih.gov

P. falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH): This enzyme is a validated target for antimalarial drugs, and azetidine-2-carbonitriles have shown potent inhibitory activity. nih.govacs.org

Nicotinamide phosphoribosyltransferase (NAMPT): This enzyme is critical in cancer cell metabolism, and azetidine ureas have been developed as inhibitors.

The 3-aryl moiety of this compound can be systematically modified to probe interactions within the binding sites of these and other novel targets. The azetidine ring itself can act as a bioisosteric replacement for other saturated heterocycles, potentially improving physicochemical properties and offering new intellectual property. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Azetidine Research

The intersection of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and optimization of new drugs based on the azetidine scaffold. ucl.ac.uk Generative AI platforms are already demonstrating their power in this area.

Future applications of AI and machine learning in the context of this compound research include:

De Novo Design: Generating novel azetidine-based structures with predicted high affinity for specific biological targets.

Property Prediction: Accurately forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds to prioritize synthetic efforts. nih.gov

Synthetic Route Planning: Developing efficient and sustainable synthetic pathways for complex azetidine analogs.

Expansion into Unexplored Chemical Space through Scaffold Diversification

To fully exploit the potential of the azetidine core, research must move beyond simple analoging and explore novel, three-dimensional chemical space. Scaffold diversification strategies aim to create libraries of structurally unique compounds that can probe new biological interactions. chemrxiv.orgnih.gov

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally diverse and complex molecules from a common starting material. nih.gov Applying DOS principles to azetidine-based scaffolds has led to the creation of fused, bridged, and spirocyclic ring systems. nih.gov For example, "angular" spirocyclic azetidines have been synthesized and shown to act as effective bioisosteres for more common heterocycles like morpholine (B109124) and piperazine, leading to novel, patent-free analogs of existing drugs. researchgate.net

Q & A

Q. What are the validated synthetic routes for 3-(3-Ethoxyphenyl)azetidine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves:

- Nucleophilic substitution : Reaction of azetidine precursors with ethoxyphenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Catalytic hydrogenation : Reduction of nitro or cyano intermediates using Pd/C or Raney Ni under H₂ pressure to form the azetidine core .

- Acid-mediated cyclization : Formation of the azetidine ring via intramolecular cyclization of β-amino alcohols or related precursors in acidic media .

Q. Yield Optimization :

Q. How can researchers characterize the solubility and stability of this compound in common solvents?

Methodology :

-

Solubility Testing : Use shake-flask method with HPLC/UV quantification. For example:

Solvent Solubility (mg/mL) Water 38.9 Ethanol 84.2 DCM 68.4 -

Stability Assessment : Monitor degradation via LC-MS under varying pH (2–12), temperature (4–40°C), and light exposure. Azetidines are prone to hydrolysis in acidic conditions (t₁/₂ < 24 hrs at pH 2) .

Q. What pharmacological targets are associated with this compound derivatives?

- Dopamine Transporter (DAT) : Azetidine analogs exhibit high DAT binding affinity (IC₅₀ = 12–85 nM) due to structural mimicry of tropane-based ligands .

- NLRP3 Inflammasome : Derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl inhibit NLRP3 activation (IC₅₀ = 3.2 µM) in microglial cells, reducing IL-1β secretion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) alter the bioactivity of this compound?

- Substituent Position :

- 3-Ethoxy vs. 4-Ethoxy : 3-substitution enhances DAT selectivity (Ki DAT/SERT > 100) due to steric complementarity in the transporter’s hydrophobic pocket .

- Electron-Withdrawing Groups : Nitro or CF₃ substituents at the phenyl ring increase metabolic stability but reduce aqueous solubility (logP +0.5–1.2) .

Q. SAR Strategy :

Q. What experimental approaches resolve contradictions in reported biological activities of azetidine derivatives?

Case Study : Discrepancies in NLRP3 inhibition (IC₅₀ = 3.2 µM vs. 8.7 µM):

Q. How can researchers optimize the pharmacokinetic profile of this compound analogs?

Strategies :

Q. What advanced analytical techniques are recommended for trace-level quantification of this compound in complex matrices?

Q. How does this compound modulate oxidative stress pathways in neurodegenerative models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.